molecular formula C13H11N5O5 B187478 N-(4,6-dimethylpyrimidin-2-yl)-3,5-dinitrobenzamide CAS No. 5487-08-1

N-(4,6-dimethylpyrimidin-2-yl)-3,5-dinitrobenzamide

Cat. No. B187478
CAS RN: 5487-08-1
M. Wt: 317.26 g/mol
InChI Key: VSORAVUHTWRTQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,6-dimethylpyrimidin-2-yl)-3,5-dinitrobenzamide, also known as DPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DPB is a member of the nitroaromatic family of compounds, which are known for their diverse range of biological activities.

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-3,5-dinitrobenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(4,6-dimethylpyrimidin-2-yl)-3,5-dinitrobenzamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. N-(4,6-dimethylpyrimidin-2-yl)-3,5-dinitrobenzamide has also been shown to inhibit the activity of NF-κB, a signaling pathway that is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
N-(4,6-dimethylpyrimidin-2-yl)-3,5-dinitrobenzamide has been shown to exhibit various biochemical and physiological effects. In cancer cells, N-(4,6-dimethylpyrimidin-2-yl)-3,5-dinitrobenzamide has been shown to induce apoptosis and inhibit cell proliferation by regulating the expression of various genes involved in these processes. In immune cells, N-(4,6-dimethylpyrimidin-2-yl)-3,5-dinitrobenzamide has been shown to stimulate the production of cytokines and enhance the activity of immune cells such as T cells and natural killer cells. In bacteria, N-(4,6-dimethylpyrimidin-2-yl)-3,5-dinitrobenzamide has been shown to disrupt the bacterial cell membrane and inhibit the growth of bacteria.

Advantages and Limitations for Lab Experiments

N-(4,6-dimethylpyrimidin-2-yl)-3,5-dinitrobenzamide has several advantages for lab experiments, including its high purity and stability. N-(4,6-dimethylpyrimidin-2-yl)-3,5-dinitrobenzamide can be easily synthesized and purified, making it a reliable compound for use in various experiments. However, N-(4,6-dimethylpyrimidin-2-yl)-3,5-dinitrobenzamide also has some limitations, including its potential toxicity and limited solubility in water. Care must be taken when handling N-(4,6-dimethylpyrimidin-2-yl)-3,5-dinitrobenzamide, and appropriate safety measures must be followed.

Future Directions

There are several future directions for the study of N-(4,6-dimethylpyrimidin-2-yl)-3,5-dinitrobenzamide. One potential direction is the development of N-(4,6-dimethylpyrimidin-2-yl)-3,5-dinitrobenzamide as a potential therapeutic agent for cancer and other diseases. Further studies are needed to determine the optimal dosage and delivery method for N-(4,6-dimethylpyrimidin-2-yl)-3,5-dinitrobenzamide, as well as its potential side effects. Another potential direction is the study of N-(4,6-dimethylpyrimidin-2-yl)-3,5-dinitrobenzamide as a potential immunomodulatory agent, as it has been shown to enhance the activity of immune cells. Further studies are needed to determine the mechanisms underlying this effect and to determine the optimal conditions for its use. Finally, the study of N-(4,6-dimethylpyrimidin-2-yl)-3,5-dinitrobenzamide as a potential antibacterial agent is another potential direction for future research, as it has been shown to exhibit antibacterial activity against various strains of bacteria. Further studies are needed to determine the mechanisms underlying this effect and to determine the potential applications of N-(4,6-dimethylpyrimidin-2-yl)-3,5-dinitrobenzamide in the treatment of bacterial infections.

Synthesis Methods

N-(4,6-dimethylpyrimidin-2-yl)-3,5-dinitrobenzamide can be synthesized through a multistep process that involves the reaction of 2-amino-4,6-dimethylpyrimidine with 3,5-dinitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is obtained through purification using column chromatography. The purity of the product can be determined through various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-(4,6-dimethylpyrimidin-2-yl)-3,5-dinitrobenzamide has been extensively studied for its potential applications in various fields such as cancer research, immunology, and microbiology. In cancer research, N-(4,6-dimethylpyrimidin-2-yl)-3,5-dinitrobenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-(4,6-dimethylpyrimidin-2-yl)-3,5-dinitrobenzamide has also been studied as a potential immunomodulatory agent, as it has been shown to stimulate the production of cytokines and enhance the activity of immune cells. In microbiology, N-(4,6-dimethylpyrimidin-2-yl)-3,5-dinitrobenzamide has been shown to exhibit antibacterial activity against various strains of bacteria.

properties

CAS RN

5487-08-1

Molecular Formula

C13H11N5O5

Molecular Weight

317.26 g/mol

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-3,5-dinitrobenzamide

InChI

InChI=1S/C13H11N5O5/c1-7-3-8(2)15-13(14-7)16-12(19)9-4-10(17(20)21)6-11(5-9)18(22)23/h3-6H,1-2H3,(H,14,15,16,19)

InChI Key

VSORAVUHTWRTQB-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.